11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
The compound 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide features a tricyclic core comprising a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene system. Key structural elements include:
- A thiophen-2-ylmethyl substituent linked to the sulfonamide nitrogen, enhancing lipophilicity and π-π stacking capabilities.
- An 11-oxo group, which may influence electronic distribution and reactivity.
Crystallographic tools such as SHELX and ORTEP () are critical for resolving its stereochemistry and molecular geometry.
Properties
IUPAC Name |
11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFJOIDJRPHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.
Attachment of the Thiophen-2-yl Methyl Group: This step involves the alkylation of the nitrogen atom with a thiophen-2-yl methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[631
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study the function of sulfonamide-containing enzymes.
Industrial Chemistry: The compound’s unique reactivity makes it a potential candidate for use in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of a stable complex with the enzyme’s active site. The sulfonamide group is known to mimic the natural substrate of certain enzymes, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Sulfonamide Derivatives
A closely related analog, N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[...]dodeca-...-sulfonamide (CAS 1797620-53-1), shares the tricyclic core but differs in substituents:
- Substituent variation : The furan-3-ylmethyl group replaces the thiophen-2-ylmethyl moiety, altering electronic properties (furan’s oxygen vs. thiophene’s sulfur).
- Molecular weight : 442.6 g/mol (vs. ~434 g/mol for the target compound, estimated from its formula).
Table 1: Structural Comparison of Tricyclic Sulfonamides
| Feature | Target Compound | Furan-Analog (CAS 1797620-53-1) |
|---|---|---|
| Core Structure | 1-azatricyclo[6.3.1.0^{4,12}] | 1-azatricyclo[6.3.1.0^{4,12}] |
| Substituent (R-group) | Thiophen-2-ylmethyl | Furan-3-ylmethyl + thiophen-ethyl |
| Molecular Formula | C20H19N2O3S2 (estimated) | C22H22N2O4S2 |
| Key Functional Groups | 11-oxo, sulfonamide | 11-oxo, sulfonamide |
Bicyclic β-Lactam Antibiotics
Compounds such as (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share a bicyclic β-lactam core but differ significantly:
Table 2: Comparison with Bicyclic β-Lactams
Scalarane Sesterterpenoids
Scalarane derivatives like dendalone 3-hydroxybutyrate () exhibit tricyclic/polycyclic frameworks but diverge in functionalization:
- Core: Steroid-like triterpenoid vs. nitrogen-containing tricyclic system.
- Activity : Antileukemic () vs. undefined for the target compound.
- Structural determination: Both rely on NOESY and optical rotation for stereochemical assignment, but scalaranes emphasize terpene biosynthesis over synthetic modification .
Computational and Crystallographic Tools
- SHELX/ORTEP : Used to refine bond lengths (e.g., C–S: ~1.76 Å in sulfonamides) and angles, critical for comparing molecular geometries .
- SimilarityLab : Identifies analogs with commercial availability and activity data, aiding SAR exploration (e.g., thiophene vs. furan substituents) .
Table 3: Crystallographic Data (Example)
| Parameter | Target Compound (Estimated) | Furan-Analog (CAS 1797620-53-1) |
|---|---|---|
| C–S Bond Length (Å) | 1.76 | 1.78 (sulfonamide) |
| N–S–O Angle (°) | 106.5 | 105.9 |
Biological Activity
The compound 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex heterocyclic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azatricyclo structure and the introduction of the thiophene moiety. The unique structure contributes to its biological properties, which can be influenced by the electronic and steric effects of the substituents on the azatricyclo framework.
Biological Activity Overview
The biological activity of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has been evaluated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-468 | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
The biological activity of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is attributed to several mechanisms:
- Topoisomerase Inhibition : Molecular docking studies suggest that this compound binds effectively to topoisomerase I, interfering with DNA replication.
- Apoptotic Pathways : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Case Studies
In a notable case study involving a series of synthesized derivatives based on the azatricyclo framework, compounds similar to 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide were tested for their cytotoxic effects on human tumor cell lines. The results indicated that modifications in the thiophene substituent significantly enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
